

Application Notes and Protocols for AOH1160 In Vitro Cell Viability Assays

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Compound of Interest

Compound Name: AOH1160

Cat. No.: B2380465

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Audience: Researchers, scientists, and drug development professionals.

Introduction

AOH1160 is a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA). [1][2] PCNA is a critical protein involved in DNA replication and repair, making it an attractive target for cancer therapy. **AOH1160** has demonstrated selective cytotoxicity against a variety of cancer cell lines while exhibiting minimal toxicity to non-malignant cells.[3][4] These application notes provide a detailed protocol for determining the in vitro efficacy of **AOH1160** using a cell viability assay, along with data presentation and a diagram of its signaling pathway.

Data Presentation

The inhibitory activity of **AOH1160** is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that reduces cell viability by 50%. The following tables summarize the reported IC₅₀ values for **AOH1160** in various cancer cell lines and its effect on non-malignant cells.

Table 1: **AOH1160** IC₅₀ Values in Selected Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
SK-N-BE(2)c	Neuroblastoma	~0.11 - 0.53
SK-N-AS	Neuroblastoma	~0.11 - 0.53
MDA-MB-468	Breast Cancer	~0.11 - 0.53
H82	Small Cell Lung Cancer	~0.11 - 0.53

Note: The IC50 values for neuroblastoma, breast cancer, and small cell lung cancer cell lines are reported to be in the range of 0.11 to 0.53 μM.

Table 2: Effect of **AOH1160** on Non-Malignant Cells

Cell Line/Type	Description	Effect
PBMCs	Peripheral Blood Mononuclear Cells	Not significantly toxic up to 5 μM
hMEC	Human Mammary Epithelial Cells	Not significantly toxic up to 5 μM
SAEC	Human Small Airway Epithelial Cells	Not significantly toxic up to 5 μM
7SM0032	Non-malignant cells	Not significantly toxic up to 5 μM

Experimental Protocols

In Vitro Cell Viability Assay using CellTiter-Glo®

This protocol describes the determination of cell viability upon treatment with **AOH1160** using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

- **AOH1160** (stock solution prepared in DMSO)

- Cancer cell lines of interest
- Appropriate cell culture medium and supplements
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- 96-well opaque-walled microplates
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Luminometer

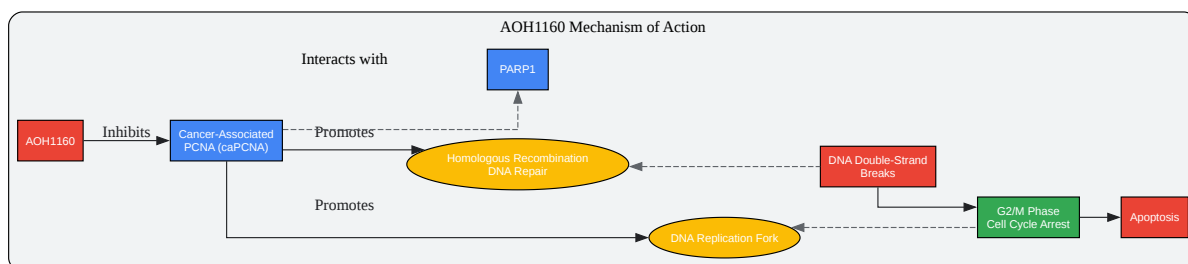
Procedure:

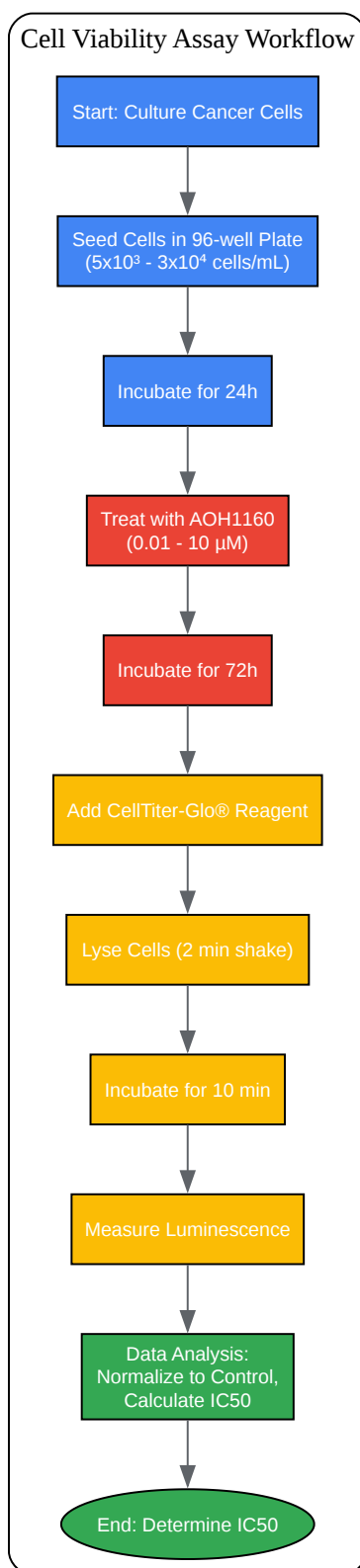
- Cell Seeding:
 - Harvest and count cells from routine culture.
 - Seed cells in a 96-well opaque-walled plate at a density of 5×10^3 to 3×10^4 cells/mL in 100 μ L of culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay period.
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a serial dilution of **AOH1160** in culture medium from the stock solution. A suggested concentration range is 0.01 μ M to 10 μ M to generate a dose-response curve. Include a vehicle control (DMSO) at the same final concentration as in the highest **AOH1160** treatment.
 - Carefully remove the medium from the wells and add 100 μ L of the prepared **AOH1160** dilutions or vehicle control to the respective wells.

- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- CellTiter-Glo® Assay:
 - Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
 - Add 100 µL of CellTiter-Glo® Reagent to each well.
 - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - Subtract the average background luminescence (from wells with medium only) from all experimental wells.
 - Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).
 - Plot the percentage of cell viability against the logarithm of **AOH1160** concentration.
 - Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]).

Mandatory Visualization

AOH1160 Signaling Pathway





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